

Spectroscopic Unveiling of Byssochlamic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Byssochlamic acid	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data of **Byssochlamic acid**, a mycotoxin produced by the fungus Byssochlamys fulva. The elucidation of its complex structure has been made possible through the application of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This document collates and presents the key spectroscopic data and experimental methodologies to serve as a valuable resource for researchers in natural product chemistry, toxicology, and drug development.

Spectroscopic Data Analysis

The structural determination of **Byssochlamic acid** (C₁₈H₂₀O₆, Molar Mass: 332.4 g/mol) relies on the interpretation of its unique spectral fingerprints. The following sections detail the quantitative data obtained from ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides crucial information about the carbon-hydrogen framework of **Byssochlamic acid**. The chemical shifts (δ) are reported in parts per million (ppm) and referenced to a standard solvent signal.

Table 1: ¹H NMR Spectroscopic Data for **Byssochlamic Acid**



Chemical Shift (δ)	Multiplicity	Integration	Assignment
5.88	S	1H	H-9
4.98	d, J = 9.9 Hz	1H	H-1
3.12	m	1H	H-5
2.85	dd, J = 14.1, 5.1 Hz	1H	H-4a
2.65	dd, J = 14.1, 8.1 Hz	1H	H-4b
2.35	m	2H	H-1'
1.70	m	2H	H-2'
1.28	S	3H	H-11
1.05	t, J = 7.4 Hz	3H	H-3'
0.95	d, J = 6.8 Hz	3H	H-10

Data extracted from the supporting information of the enantiospecific synthesis of (+)-**Byssochlamic Acid** by White et al. (2000).

Table 2: 13C NMR Spectroscopic Data for Byssochlamic Acid



Chemical Shift (δ) ppm	Carbon Type	Assignment
177.4	С	C-12
171.0	С	C-2
159.8	С	C-8
118.8	С	C-7
89.2	СН	C-1
82.0	С	C-6
46.1	СН	C-5
38.8	CH ₂	C-4
35.8	CH ₂	C-1'
29.9	СН	C-3
21.6	CH ₂	C-2'
19.8	CH₃	C-11
14.2	CH₃	C-3'
13.9	CH₃	C-10

Data extracted from the supporting information of the enantiospecific synthesis of (+)-**Byssochlamic Acid** by White et al. (2000).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of **Byssochlamic acid**, as well as its fragmentation pattern upon ionization, which aids in structural elucidation.

Table 3: Mass Spectrometry Data for Byssochlamic Acid



m/z (Da)	Relative Intensity (%)	Proposed Fragment
332.1260	100	[M]+ (Calculated for C ₁₈ H ₂₀ O ₆ : 332.1259)
304	-	[M - CO]+
288	-	[M - CO ₂]+
261	-	[M - C ₄ H ₅ O ₂]+
233	-	[M - C5H7O3]+
205	-	[M - C ₆ H ₇ O ₄]+

Note: Detailed fragmentation data with relative intensities is often specific to the ionization method and collision energy used and may not be publicly available in a standardized format. The fragments listed are based on common fragmentation patterns for similar compounds.

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent on meticulous experimental procedures. The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy

Sample Preparation: A sample of pure **Byssochlamic acid** (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).

Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Spectroscopy Parameters:

- Pulse Program: A standard single-pulse experiment (e.g., zg30) is used.
- Number of Scans: 16 to 64 scans are typically acquired to ensure a good signal-to-noise ratio.



- Relaxation Delay: A relaxation delay of 1-2 seconds is used between scans.
- Spectral Width: A spectral width of approximately 12-16 ppm is set to cover the entire proton chemical shift range.
- Acquisition Time: An acquisition time of 2-4 seconds is employed.

¹³C NMR Spectroscopy Parameters:

- Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity.
- Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.
- Relaxation Delay: A relaxation delay of 2 seconds is common.
- Spectral Width: A spectral width of approximately 200-220 ppm is used to encompass all carbon resonances.

Mass Spectrometry

Sample Preparation: A dilute solution of **Byssochlamic acid** is prepared in a suitable solvent (e.g., methanol or acetonitrile).

Instrumentation: High-resolution mass spectrometry (HRMS) is performed using techniques such as Electrospray Ionization (ESI) or Electron Ionization (EI) coupled with a mass analyzer like Time-of-Flight (TOF) or Orbitrap.

LC-MS/MS Analysis:

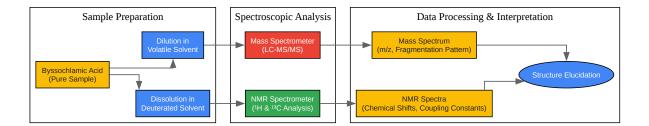
- Chromatography: The sample is injected into a liquid chromatography system, typically with a C18 reversed-phase column. A gradient elution with solvents such as water (often with 0.1% formic acid) and acetonitrile is used to separate the analyte from any impurities.
- Ionization: The eluent from the LC is introduced into the ESI source where the molecules are ionized.



Mass Analysis: The mass spectrometer is operated in full scan mode to detect the molecular ion and in tandem MS (MS/MS) mode to induce fragmentation and detect the resulting fragment ions. In MS/MS, the precursor ion of Byssochlamic acid (m/z 333 for [M+H]+ or 355 for [M+Na]+ in positive ion mode) is selected and fragmented by collision-induced dissociation (CID).

Visualizations

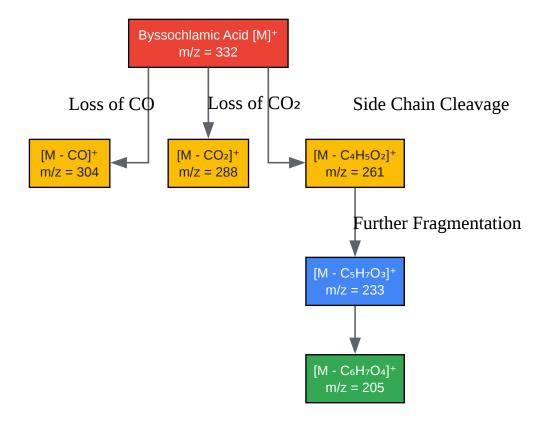
To aid in the understanding of the analytical workflow, the following diagrams illustrate the key processes involved in the spectroscopic analysis of **Byssochlamic acid**.



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Workflow for the spectroscopic analysis of **Byssochlamic acid**.





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Proposed fragmentation pathway of **Byssochlamic acid** in MS.

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